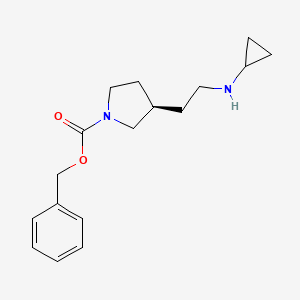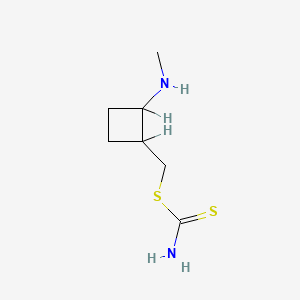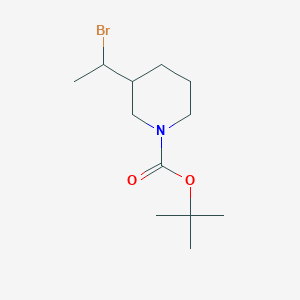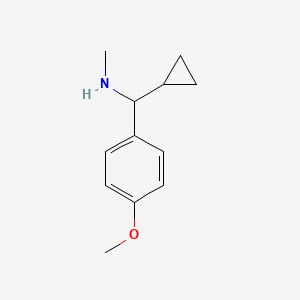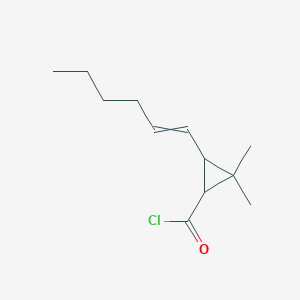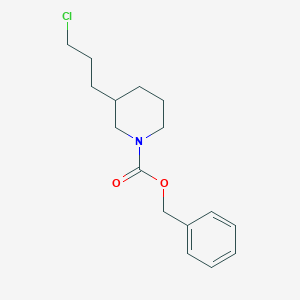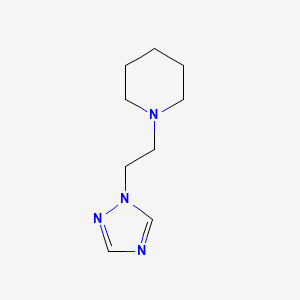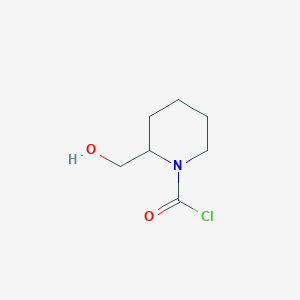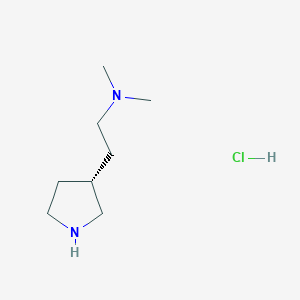![molecular formula C13H18ClNO2 B13956737 tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-chlorophenyl)ethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
科学研究应用
Chemistry: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various derivatives and intermediates for further chemical reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
相似化合物的比较
- tert-Butyl (2-chlorophenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl chlorosulfonylcarbamate
Comparison:
- tert-Butyl (2-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage, making it less flexible in terms of molecular interactions.
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a bromine atom, which can influence its reactivity and biological activity.
- tert-Butyl chlorosulfonylcarbamate: Contains a chlorosulfonyl group, making it more reactive and suitable for different chemical applications.
Uniqueness: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(2-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI 键 |
VBBHTUOFXVCXNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
